1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of both bromoethoxy and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and yield.
Purification Processes: Employing methods such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Derivatives: Products formed by replacing the bromine atom with other functional groups.
Oxidized Compounds: Products formed through oxidation processes.
Scientific Research Applications
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired chemical transformations or biological effects.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-3-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethoxy)-3-(2,2,2-difluoroethoxy)-benzene: Similar structure but with a difluoroethoxy group instead of trifluoroethoxy.
Uniqueness: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is unique due to the combination of bromoethoxy and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-4-5-15-8-2-1-3-9(6-8)16-7-10(12,13)14/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQGHGSFQFBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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